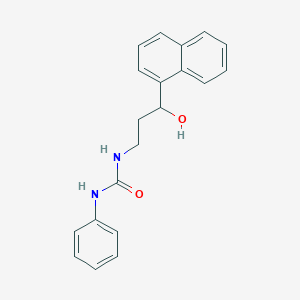

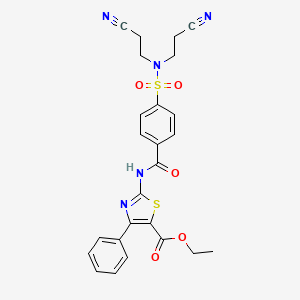

![molecular formula C18H17N3O2 B2948202 3,4-dimethyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide CAS No. 904825-03-2](/img/structure/B2948202.png)

3,4-dimethyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3,4-dimethyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide” is a complex organic compound. It belongs to the class of compounds known as pyrido[1,2-a]pyrimidines . These compounds are characterized by a pyrido[1,2-a]pyrimidine moiety, which is a polycyclic aromatic compound made up of a pyridine ring fused to a pyrimidine ring .

Synthesis Analysis

The synthesis of such compounds often involves the condensation of specific moieties at the acetyl and methyl groups, followed by cyclization to form the pyrido[1,2-a]pyrimidin-5-one structure . This process is typically accompanied by the elimination of certain groups and further methylation .Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex due to the presence of multiple rings and functional groups. The compound contains a pyrido[1,2-a]pyrimidin-3-yl moiety, which is a polycyclic aromatic compound made up of a pyridine ring fused to a pyrimidine ring .Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be complex due to the presence of multiple reactive sites in the molecule. These could include the amide group, the pyrimidine ring, and the methyl groups .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

- Microwave Irradiative Cyclocondensation : The synthesis of pyrimidine linked heterocyclics demonstrates the potential for creating compounds with insecticidal and antibacterial properties. This approach underscores the versatility of pyrimidine derivatives in generating bioactive molecules (Deohate & Palaspagar, 2020).

- Novel Anti-inflammatory and Analgesic Agents : The synthesis of novel compounds derived from visnagenone–ethylacetate and khellinone–ethylacetate, targeting COX inhibitors, analgesic, and anti-inflammatory activities, shows the therapeutic potential of structurally complex pyrimidine derivatives (Abu‐Hashem et al., 2020).

Biological Activities

- Antimicrobial and Antioxidant Activities : A study on 7-(1H-benzimidazol-2-yl)-5-(substituted phenyl) pyrido (2, 3-d) pyrimidin-4- amine showcases mild to moderate antibacterial and antioxidant activities, highlighting the importance of pyrimidine derivatives in developing new antimicrobial agents (Maheswaran et al., 2012).

- Anticancer and Anti-5-Lipoxygenase Agents : The synthesis and evaluation of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents further emphasize the potential medicinal applications of pyrimidine-based compounds in treating cancer and inflammatory diseases (Rahmouni et al., 2016).

Advanced Material Synthesis

- Energetic Molecular Solids : The formation of novel crystals with N-containing heterocycles and tetrafluoroterephthalic acid, facilitated by hydrogen bonds and weak intermolecular interactions, indicates the role of pyrimidine derivatives in developing materials with unique properties (Wang et al., 2014).

Direcciones Futuras

Mecanismo De Acción

The mode of action of such compounds often involves their interaction with these targets, leading to changes in cellular processes. For example, some compounds inhibit the activity of certain enzymes, leading to a decrease in the production of specific molecules within the cell .

The biochemical pathways affected by these compounds can vary widely, depending on the specific targets of the compound. For example, some compounds might affect pathways involved in inflammation, viral replication, cancer cell proliferation, or other processes .

The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, can greatly impact its bioavailability and efficacy.

The result of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. For example, a compound that inhibits a key enzyme in a cancer cell proliferation pathway might result in decreased cancer cell growth .

Propiedades

IUPAC Name |

3,4-dimethyl-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-11-7-8-14(10-12(11)2)17(22)20-16-13(3)19-15-6-4-5-9-21(15)18(16)23/h4-10H,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFBQROYIGWVZNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=C(N=C3C=CC=CN3C2=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-methylthiophen-2-yl)methyl]prop-2-enamide](/img/structure/B2948120.png)

![4-{6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine](/img/structure/B2948121.png)

![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone](/img/structure/B2948122.png)

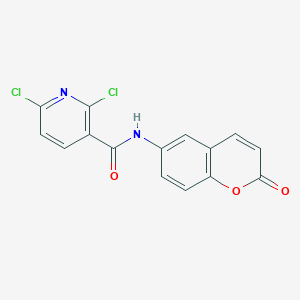

![2-(2,4-dichlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2948124.png)

![3-[2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]azetidine-1-sulfonyl fluoride](/img/structure/B2948129.png)

![2-Ethyl-5-((4-methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2948133.png)

![3-[(3,4-dimethoxybenzyl)amino]-1-phenylpyrazin-2(1H)-one](/img/structure/B2948138.png)

![8-(3,5-Dimethylpyrazolyl)-1-(2-ethoxyethyl)-3-methyl-7-[(3-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2948141.png)